molecular formula C11H10N2O B14275882 Pyridazine, 3-methyl-4-phenyl-, 1-oxide CAS No. 185557-32-8

Pyridazine, 3-methyl-4-phenyl-, 1-oxide

Cat. No.: B14275882
CAS No.: 185557-32-8
M. Wt: 186.21 g/mol
InChI Key: GQJAUFIVYUPPQV-UHFFFAOYSA-N
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Description

Pyridazine, 3-methyl-4-phenyl-, 1-oxide is a nitrogen-containing heterocyclic compound characterized by a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a methyl group at position 3, a phenyl group at position 4, and an oxygen atom at the 1-position via an N-oxide moiety. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and agrochemical research. Pyridazine derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

CAS No.

185557-32-8

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-methyl-1-oxido-4-phenylpyridazin-1-ium

InChI

InChI=1S/C11H10N2O/c1-9-11(7-8-13(14)12-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

GQJAUFIVYUPPQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C[N+](=N1)[O-])C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 3-methyl-4-phenyl-, 1-oxide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or ketoesters, followed by oxidation to introduce the oxide functionality . The reaction conditions often require the use of strong oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of the pyridazine ring, followed by functionalization to introduce the methyl and phenyl groups, and finally oxidation to form the 1-oxide .

Chemical Reactions Analysis

Types of Reactions: Pyridazine, 3-methyl-4-phenyl-, 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized pyridazine derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Pyridazine, 3-methyl-4-phenyl-, 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Pyridazine, 3-methyl-4-phenyl-, 1-oxide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is crucial for platelet aggregation . The exact pathways and targets can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Compounds

Table 1: Structural Comparison of Pyridazine Derivatives
Compound Core Structure Substituents Key Functional Groups
Pyridazine, 3-methyl-4-phenyl-, 1-oxide Pyridazine 3-methyl, 4-phenyl, 1-oxide N-oxide, aromatic rings
Pyridachlometyl Pyridazine Chloromethyl, aromatic Chlorine, methyl
3-Amino-4-methyl-6-phenylpyridazine Pyridazine 3-amino, 4-methyl, 6-phenyl Amino, aromatic
Pyrimidine derivatives Pyrimidine (two meta N atoms) Variable Varies by application
Pyrazine derivatives Pyrazine (two para N atoms) Variable Varies by application

Key Observations :

  • Nitrogen Arrangement : The pyridazine core (adjacent nitrogen atoms) differs from pyrimidine (meta N atoms) and pyrazine (para N atoms), leading to distinct electronic environments. This arrangement increases the electron-deficient nature of pyridazine, enhancing its reactivity in electrophilic substitutions compared to pyrimidine .
  • In contrast, pyridachlometyl (a fungicidal pyridazine) features a chloromethyl group, which enhances electrophilic interactions with biological targets .

Key Insights :

  • Safety Profile : Pyridazine derivatives like compound 7a exhibit reduced gastric toxicity compared to NSAIDs (e.g., diclofenac), suggesting that N-oxide modifications may mitigate side effects .
  • Antimicrobial Potency: Non-classical pyridazine bioisosteres demonstrate enhanced antibacterial activity (MIC 2–8 µg/mL) compared to classical analogs, likely due to improved membrane penetration .
  • Antifungal Specificity : Pyridachlometyl’s unique chloromethyl group enables targeted fungicidal action without cross-resistance, highlighting the role of substituents in overcoming drug resistance .

Physicochemical and Reactivity Comparisons

Table 3: Physicochemical Properties
Property This compound Pyridazine 7a Pyrimidine Derivatives
LogP (Lipophilicity) Moderate (N-oxide reduces hydrophobicity) Low Variable (often higher)
Solubility High (due to N-oxide) Moderate Generally lower
Reactivity Electrophilic at C5/C6 positions Similar Lower due to N arrangement

Reactivity Notes:

  • The N-oxide group in this compound increases polarity and stabilizes charge-transfer interactions, which is advantageous in drug design .
  • Pyridazine derivatives undergo regioselective alkylation and cross-coupling reactions at C3 and C4 positions, enabling tailored modifications for target-specific applications .

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